Estrane-3,17-diol
CAS No.: 517-01-1
Cat. No.: VC1777021
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 517-01-1 |
|---|---|
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | (3R,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11?,12-,13+,14-,15-,16+,17-,18+/m1/s1 |
| Standard InChI Key | QNKATSBSLLYTMH-BVVZXGIMSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4[C@@H]3CC[C@H](C4)O |
| SMILES | CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
| Canonical SMILES | CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Introduction
Chemical Structure and Properties
Estrane-3,17-diol has the molecular formula C18H30O2 and a molecular weight of approximately 278.4 g/mol . The compound's structure can be described as a hexadecahydrocyclopenta[a]phenanthrene with hydroxyl groups at positions 3 and 17 . The basic estrane skeleton consists of a cyclopentane ring fused to a phenanthrene nucleus, forming a tetracyclic structure with a methyl group at position 13.
Physical Properties
The physical and chemical properties of Estrane-3,17-diol vary slightly between isomers, with the (3α,5β,17β) isomer being extensively characterized:
Table 1: Physical Properties of (3α,5β,17β)-Estrane-3,17-diol
| Property | Value |
|---|---|
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.43 g/mol |
| Density | 1.098 g/cm³ |
| Boiling Point | 410°C at 760 mmHg |
| Flash Point | 186.6°C |
| LogP | 3.36080 |
| Vapor Pressure | 1.97E-08 mmHg at 25°C |
| Index of Refraction | 1.546 |
These properties, particularly the high boiling point and moderate LogP value, reflect the molecule's steroid nature with both polar hydroxyl groups and a nonpolar hydrocarbon backbone .
Structural Representation
The structure of Estrane-3,17-diol can be represented using various notations, which provide crucial information for chemical identification and database searching:
Table 2: Structural Representations of Estrane-3,17-diol Isomers
| Isomer | IUPAC Name | SMILES Notation |
|---|---|---|
| (3α,5β,17β) | (3R,5R,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | C[C@]12CC[C@H]3C@HCCC4[C@@H]3CCC@HO |
| (3α,17α) | (3R,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | C[C@]12CC[C@H]3C@HCCC4[C@@H]3CCC@HO |
These representations highlight the complex stereochemistry of the molecule, which significantly influences its biological activity and detection methods .
Stereoisomers of Estrane-3,17-diol
Estrane-3,17-diol exists in several stereoisomeric forms, differing in the configuration of the hydroxyl groups at positions 3 and 17 (alpha or beta) and the hydrogen atoms at positions 5 and 10 (alpha or beta). These structural variations create distinct compounds with different physical, chemical, and biological properties.
Common Stereoisomers
The most commonly studied isomers include:
Table 3: Common Stereoisomers of Estrane-3,17-diol
The stereochemistry at these positions critically affects the compound's biological activity, metabolism, and detection in analytical methods .
Biosynthesis and Metabolism
Metabolic Pathways
Estrane-3,17-diol isomers serve as important metabolites and biomarkers for several anabolic steroids:
Table 4: Estrane-3,17-diol as Metabolic Marker
Research has shown that certain isomers of Estrane-3,17-diol are formed through specific metabolic pathways:
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In cattle, ethylestrenol (EES) is metabolized to norethandrolone (NE), which is further reduced to 17α-ethyl-5β-estrane-3α,17β-diol (EED) .
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In horses, nandrolone is predominantly metabolized to 5α-estrane-3β,17α-diol, which serves as a major metabolite detectable in urine .
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In geldings, testosterone administration leads to the formation of several minor metabolites, including 5(10)-estrene-3β,17α-diol, boldenone, nandrolone, and 4-estrene-3,17-dione .
Enzymatic Conversion
The conversion of anabolic steroids to Estrane-3,17-diol isomers involves several enzymatic steps. For example, in the conversion of estren (4-Estren-3α,17β-diol) to active androgens, osteoblast-derived cells can produce 19-nortestosterone through a 3α-hydroxysteroid dehydrogenase-like activity . Research has demonstrated that recombinant 3α-hydroxysteroid dehydrogenase (AKR1C9) effectively converts estren to 19-nortestosterone in vitro .
In porcine granulosa cells, the formation of 5(10)-estrene-3β,17β-diol (a novel 19-norsteroid) from androstenedione and 19-hydroxyandrostenedione has been reported. This process is significantly stimulated by serum or serum plus FSH, suggesting hormonal regulation of this metabolic pathway . The conversion is reduced by aromatase inhibitors, indicating similarities to estradiol biosynthesis pathways .
Analytical Detection and Significance
Anti-Doping Applications
Estrane-3,17-diol isomers play a crucial role in anti-doping testing, particularly in horseracing:
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The presence of 5α-estrane-3β,17α-diol in female horse and gelding urines is prohibited by Racing Rules .
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Due to its natural presence in male horse urine, regulatory authorities have established a concentration threshold of 45 ng/mL for 5α-estrane-3β,17α-diol .
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The detection of Estrane-3,17-diol isomers serves as a biological marker for the illegal use of anabolic steroids such as ethylestrenol (EES) and norethandrolone (NE) in cattle .
Research has demonstrated that monitoring 17α-ethyl-5β-estrane-3α,17β-diol (EED) in urine or feces samples significantly prolongs the detection period after norethandrolone administration . This finding has practical implications for enhancing anti-doping controls in livestock.
Analytical Methods
Several analytical techniques are employed for the detection and quantification of Estrane-3,17-diol isomers:
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Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze trimethylsilyl derivatives of Estrane-3,17-diol isomers .
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High-Performance Liquid Chromatography with UV detection (HPLC-UV) is employed, though challenges exist due to the hydrophobic nature and low UV absorbance of some isomers .
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Identification often involves comparison of retention times with standard steroids of known configuration and mass spectral analysis .
For example, the analysis of 17α-ethyl-5β-estrane-3α,17β-diol (EED) typically utilizes GC-MS with selected ion monitoring of masses m/z 421, 331, and 241 of the trimethylsilyl (TMS) derivative . This allows for sensitive and specific detection of the compound in biological samples.
Research Applications and Findings
Synthesis of Reference Standards
The synthesis of Estrane-3,17-diol isomers is crucial for anti-doping laboratories. A notable achievement in this field is the development of a rapid, simple, and stereoselective synthesis method for 5α-estrane-3β,17α-diol, which provides horseracing laboratories with an essential reference material for their anti-doping testing . This synthetic approach enables reliable detection and quantification of this major nandrolone metabolite in horse urine.
In historical research, methods for synthesizing delta5(10)-estraene-3,17-diol and its esters have been developed . These compounds, characterized as 1,2,3,4,6,7,8,9,11,12,13,14,16,17-tetradecahydro-15H-cyclopenta[a]phenanthrene-3,17-diol derivatives, can be prepared with various acyl groups at the hydroxyl positions .
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